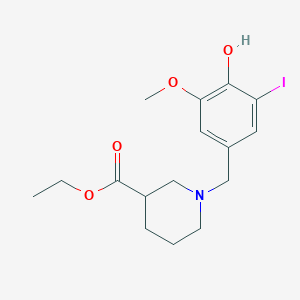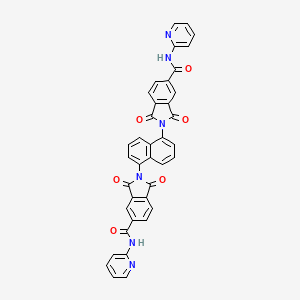
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl(4-methoxy-2,3-dimethylbenzyl)propylamine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent due to its ability to selectively target cancer cells that have an overactive nucleolar stress response.
Mecanismo De Acción
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine works by inhibiting the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This inhibition leads to nucleolar stress, which triggers a cascade of events that ultimately leads to cancer cell death. (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to be effective in cancer cells that have mutations in the TP53 tumor suppressor gene, which is commonly mutated in many types of cancer.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its selectivity for cancer cells that have an overactive nucleolar stress response. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy. However, one limitation of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its relatively poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. One direction is to further investigate its potential as an anticancer agent, particularly in the treatment of hematological malignancies such as AML and MM. Another direction is to develop more effective formulations of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine that improve its solubility and bioavailability. Additionally, there is potential to combine (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine with other anticancer agents to improve its efficacy and reduce the risk of resistance. Finally, there is potential to develop (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine as a diagnostic tool to identify cancer cells that have an overactive nucleolar stress response.
Métodos De Síntesis
The synthesis of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine involves a multistep process that starts with the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with 4-bromomethyl-2,3-dimethylbenzaldehyde to form (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many cancer cells. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,3-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-10-18(11-15-6-7-15)12-16-8-9-17(19-4)14(3)13(16)2/h8-9,15H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXPTDTVQBHPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)

![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)